molecular formula C14H17Cl2NO2 B14880870 Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14880870
M. Wt: 302.2 g/mol
InChI Key: UZLQXYQMZWOTTM-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl 1-methylpyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds such as:

    4-(3,4-Dichlorophenyl)piperazine-1-carbodithioate: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.

    3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: Contains a thiocarbamide group and different halogen substitutions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ester and a pyrrolidine ring, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17Cl2NO2/c1-3-19-14(18)11-8-17(2)7-10(11)9-4-5-12(15)13(16)6-9/h4-6,10-11H,3,7-8H2,1-2H3

InChI Key

UZLQXYQMZWOTTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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